molecular formula C23H20FN3O2S B2681481 N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine CAS No. 688356-24-3

N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine

Cat. No.: B2681481
CAS No.: 688356-24-3
M. Wt: 421.49
InChI Key: JRONILLZYAJBMA-UHFFFAOYSA-N
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Description

“N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine” is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine” typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the 3,5-Dimethoxyphenyl Group: This step involves the substitution of the quinazoline core with the 3,5-dimethoxyphenyl group using suitable reagents and catalysts.

    Attachment of the 2-Fluorophenylmethylsulfanyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazoline core or the aromatic rings, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the fluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications, such as anticancer, antiviral, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with various enzymes and receptors, modulating their activity. The presence of the 3,5-dimethoxyphenyl and 2-fluorophenylmethylsulfanyl groups may enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethoxyphenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}quinazolin-4-amine
  • N-(3,5-dimethoxyphenyl)-2-{[(2-bromophenyl)methyl]sulfanyl}quinazolin-4-amine
  • N-(3,5-dimethoxyphenyl)-2-{[(2-iodophenyl)methyl]sulfanyl}quinazolin-4-amine

Uniqueness

The unique combination of the 3,5-dimethoxyphenyl and 2-fluorophenylmethylsulfanyl groups in “N-(3,5-dimethoxyphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine” may confer distinct chemical and biological properties compared to its analogs. These differences could be reflected in its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-28-17-11-16(12-18(13-17)29-2)25-22-19-8-4-6-10-21(19)26-23(27-22)30-14-15-7-3-5-9-20(15)24/h3-13H,14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRONILLZYAJBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC=CC=C4F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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